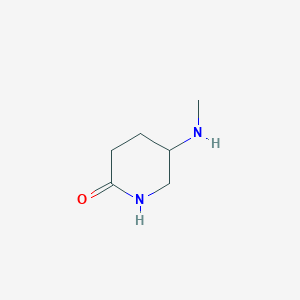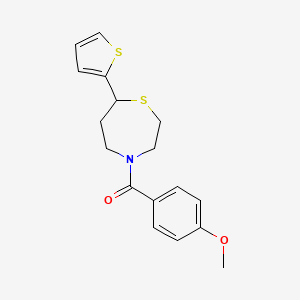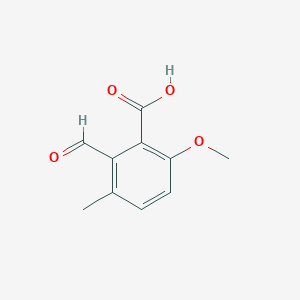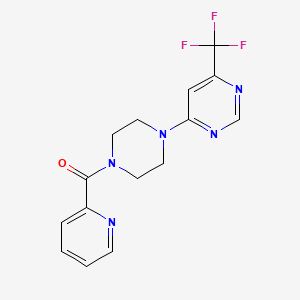
(5-(4-Methoxyphenyl)isoxazol-3-yl)methyl 2,6-difluorobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “(5-(4-Methoxyphenyl)isoxazol-3-yl)methyl 2,6-difluorobenzoate” is a complex organic molecule. It contains an isoxazole ring, which is a five-membered heterocyclic ring with one oxygen atom and one nitrogen atom . The isoxazole ring is substituted with a 4-methoxyphenyl group and a methyl 2,6-difluorobenzoate group .
Synthesis Analysis
The synthesis of this compound could involve the reaction of 2,6-difluorobenzoic acid with methanol to form methyl 2,6-difluorobenzoate . The 5-(4-methoxyphenyl)isoxazol-3-yl group could be synthesized separately and then attached to the methyl 2,6-difluorobenzoate .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The isoxazole ring, the 4-methoxyphenyl group, and the methyl 2,6-difluorobenzoate group would all contribute to the overall structure .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its structure and the conditions under which the reactions are carried out. The isoxazole ring, the 4-methoxyphenyl group, and the methyl 2,6-difluorobenzoate group could all potentially participate in reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure. These could include its molecular weight, density, melting point, boiling point, and other properties .Applications De Recherche Scientifique
Novel Organic Synthesis Approaches
Research has demonstrated innovative approaches to synthesizing iodobenzene derivatives through the reaction of specific dienynes with iodine, under the influence of UV irradiation, showcasing a method that might be applicable or related to the synthesis or reactivity of compounds like "(5-(4-Methoxyphenyl)isoxazol-3-yl)methyl 2,6-difluorobenzoate" (Matsumoto, Takase, & Ogura, 2008).
Medicinal Chemistry and HDAC Inhibition
In the realm of medicinal chemistry, some compounds have shown potential in ameliorating Alzheimer's disease phenotypes by selectively inhibiting histone deacetylase 6 (HDAC6). This suggests a research path for related compounds in exploring neuroprotective and cognitive enhancing effects (Lee et al., 2018).
Materials Science and Organometallic Complexes
Studies on the synthesis and crystal structures of organoboron compounds highlight the diverse applicability of complex molecules in materials science, potentially offering insights into the structural or electronic properties of related isoxazolyl and benzoate compounds (Tamm, Lügger, & Hahn, 1996).
Antimicrobial and Anticancer Activities
Research on new derivatives and their biological activities underscores the importance of chemical modifications in enhancing therapeutic efficacy. For example, studies on triazole derivatives and their antimicrobial activities suggest a framework for evaluating the biological properties of similarly structured compounds (Bektaş et al., 2007). Additionally, novel isoxazolyl derivatives have been evaluated for their anticancer activity, indicating the potential for related compounds in cancer therapy research (Liu et al., 2008).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl 2,6-difluorobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F2NO4/c1-23-13-7-5-11(6-8-13)16-9-12(21-25-16)10-24-18(22)17-14(19)3-2-4-15(17)20/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDRZPIHNLWXBNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NO2)COC(=O)C3=C(C=CC=C3F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F2NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-N-[1-[5-fluoro-2-(4-hydroxypiperidin-1-yl)phenyl]ethyl]acetamide](/img/structure/B2689315.png)

![N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-4-fluoro-3-methylbenzenesulfonamide](/img/structure/B2689318.png)
![N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3,4-dimethylbenzamide](/img/structure/B2689319.png)



![4-Methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-amine](/img/structure/B2689324.png)




![N-(1-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2689334.png)
![(E)-N-(4-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(N-methylmethylsulfonamido)acetamide](/img/structure/B2689336.png)